Naphtho[2,1-b]furan-1,2-dione
CAS No.: 6540-43-8
Cat. No.: VC18335417
Molecular Formula: C12H6O3
Molecular Weight: 198.17 g/mol
* For research use only. Not for human or veterinary use.
![Naphtho[2,1-b]furan-1,2-dione - 6540-43-8](/images/structure/VC18335417.png)
Specification
CAS No. | 6540-43-8 |
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Molecular Formula | C12H6O3 |
Molecular Weight | 198.17 g/mol |
IUPAC Name | benzo[e][1]benzofuran-1,2-dione |
Standard InChI | InChI=1S/C12H6O3/c13-11-10-8-4-2-1-3-7(8)5-6-9(10)15-12(11)14/h1-6H |
Standard InChI Key | KCCLIFINCKVFJZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)O3 |
Introduction
Structural and Molecular Characteristics
Naphtho[2,1-b]furan-1,2-dione belongs to the class of naphthofuran derivatives, which combine the aromaticity of naphthalene with the oxygen-containing furan ring. The compound’s planar structure facilitates π-π interactions, while the electron-withdrawing ketone groups influence its reactivity and spectroscopic properties . Key molecular parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | ChemSpider | |
Average mass | 198.177 g/mol | ChemSpider |
Monoisotopic mass | 198.031694 Da | ChemSpider |
Melting point | Not reported | - |
Boiling point | Not reported | - |
The absence of reported melting and boiling points in literature suggests that the compound is typically studied in solution or as a solid intermediate in synthetic pathways .
Synthetic Methodologies
Cyclization Approaches
A common route involves the cyclization of 2-hydroxy-1,4-naphthoquinone derivatives. For example, Rybalkin et al. demonstrated the synthesis of naphtho[2,1-b]furyl fulgides via condensation reactions between naphthoquinones and substituted furans under acidic conditions . The reaction proceeds through a keto-enol tautomerization mechanism, with the furan ring forming via intramolecular cyclization.
Palladium-Catalyzed Reverse Hydrogenolysis
A novel method reported by Li et al. utilizes palladium-catalyzed reverse hydrogenolysis to couple 2-hydroxy-1,4-naphthoquinones with olefins . This approach eliminates the need for external oxidants, generating hydrogen gas as the sole byproduct. The reaction conditions (e.g., 80°C, 12 hours in toluene) yield naphtho[2,1-b]furan-1,2-dione derivatives with >75% efficiency .
Representative Reaction Scheme:
Photochromic and Fluorescent Properties
Naphtho[2,1-b]furan-1,2-dione derivatives exhibit reversible photochromism, transitioning between colorless (open) and colored (closed) states under UV/visible light . In a study by Rybalkin et al., fulgides containing this scaffold showed exceptional fatigue resistance, sustaining >10 photocoloration-photobleaching cycles without degradation . The closed form (C) fluoresces at 550–600 nm, making it suitable for optical storage and sensors .
Key Findings:
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Quantum Yield: The photocyclization quantum yield for the open-to-closed transition ranges from 0.15 to 0.30, depending on substituents .
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Thermal Stability: The closed form remains stable at room temperature for >48 hours, enabling bistable applications .
Industrial and Material Science Applications
Optical Materials
The compound’s photochromism and fluorescence are exploited in:
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Rewriteable Media: Data storage devices utilizing light-induced structural changes .
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Molecular Switches: Components for photoresponsive nanosystems .
Catalytic Intermediates
Naphtho[2,1-b]furan-1,2-dione serves as a precursor in Pd-catalyzed reactions, enabling sustainable synthesis of complex heterocycles .
Challenges and Future Directions
Despite its promise, several challenges persist:
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Synthetic Scalability: Current methods require optimization for industrial-scale production.
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Toxicity Profiling: Limited data on the compound’s pharmacokinetics and off-target effects hinder pharmaceutical adoption .
Future research should prioritize:
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